5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852806
InChI: InChI=1S/C10H11N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7,12H,1,6H2,2H3
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC17852806

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 5-(2-methylprop-2-enylamino)pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H11N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7,12H,1,6H2,2H3
Standard InChI Key FKYZSOJQFINTJA-UHFFFAOYSA-N
Canonical SMILES CC(=C)CNC1=CN=C(C=C1)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name is 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile, reflecting its substitution pattern (Table 1). The pyridine ring’s electron-withdrawing carbonitrile group and electron-donating amino substituent create a polarized electronic environment, influencing its reactivity and interaction with biological targets .

Table 1: Fundamental chemical data for 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile

PropertyValue
CAS Number1602171-04-9
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
DensityNot reported
Boiling/Melting PointsNot available

Source:

The structure features a 2-methylallyl (isoprenyl) group attached to the amino nitrogen, introducing steric bulk and potential for further functionalization via alkene reactivity .

Synthesis and Manufacturing

Key Considerations

  • Solvent Systems: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate SNAr reactions .

  • Catalysts: Transition-metal catalysts (e.g., Pd/C) may enhance efficiency in reduction or coupling steps .

  • Purification: Chromatography or recrystallization is often required to achieve high purity (>95%) .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The carbonitrile group may undergo hydrolysis to carboxylic acids under strongly acidic or basic conditions.

  • Oxidation Potential: The allylic double bond in the 2-methylallyl group is susceptible to oxidation, forming epoxides or carbonyl derivatives .

Reactivity and Functionalization

Key Reaction Pathways

The compound’s functional groups enable diverse transformations (Table 2):

Table 2: Representative reactions of 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile

Reaction TypeConditionsProduct
Alkene HydroaminationAcid catalysisCyclic amine derivatives
Nitrile HydrolysisH₂SO₄/H₂O, heat2-Carboxamide pyridine
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro-substituted derivatives

Inferred from

Metal Coordination

The nitrile and amino groups can act as ligands for transition metals. For example, silver(I) complexes of similar pyridine carbonitriles exhibit ladder-like structures stabilized by Ag–N and Ag–π interactions .

Research Challenges and Future Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure derivatives remains a challenge .

  • Toxicity Profiling: Limited data exist on the compound’s pharmacokinetics and safety, necessitating in vitro and in vivo studies.

  • Application-Specific Modifications: Tailoring the 2-methylallyl group for targeted drug delivery or enhanced material performance is a promising area .

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